2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a thienopyridine derivative with a unique structural framework. Its core structure consists of a tetrahydrothieno[2,3-c]pyridine ring substituted at position 2 with a 4-acetylbenzamido group and at position 6 with an isopropyl group. The carboxamide moiety at position 3 and the hydrochloride salt enhance its solubility and stability.
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-11(2)23-9-8-15-16(10-23)27-20(17(15)18(21)25)22-19(26)14-6-4-13(5-7-14)12(3)24;/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSDECMJPUTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of thieno[2,3-c]pyridine and has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 317.83 g/mol. The compound features a tetrahydrothieno-pyridine core structure which is known for various biological activities.
Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit diverse pharmacological effects, primarily through interactions with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) :
- Adrenergic Receptor Modulation :
Pharmacological Effects
- Antidepressant Activity : Some derivatives have demonstrated potential antidepressant effects in animal models by modulating serotonergic and noradrenergic systems.
- Anti-inflammatory Properties : Compounds with similar scaffolds have shown anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .
In Vitro Studies
- A study conducted on related thieno[2,3-c]pyridines indicated significant inhibition of hPNMT activity, suggesting that the structural modifications present in our compound could enhance its potency as an inhibitor compared to traditional agents .
In Vivo Studies
- Animal models treated with derivatives of thieno[2,3-c]pyridine showed improved outcomes in models of asthma and chronic obstructive pulmonary disease (COPD), indicating its potential therapeutic use in respiratory conditions due to its β2-adrenergic receptor activity .
Data Tables
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.
- Reactivity Studies : Research has shown that the thienopyridine moiety can undergo various reactions such as oxidation and substitution, leading to the formation of new derivatives with potentially enhanced properties.
Biology
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Medicine
- Drug Development : Due to its biological activities, the compound is being explored as a potential drug candidate for treating various diseases, including infections and cancer. Its structural features may allow it to interact with specific molecular targets involved in disease pathways.
- Pharmacological Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to assess its viability as a therapeutic agent.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus. |
| Study 2 | Anticancer Effects | In vitro studies showed that treatment with 50 µM of the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells by inducing apoptosis through ROS generation. |
| Study 3 | Synthetic Applications | The compound was utilized as a precursor in synthesizing new thienopyridine derivatives with enhanced biological activity, demonstrating its utility in drug design and development processes. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs highlight critical substituent-dependent trends in bioactivity and physicochemical properties:
Key Observations :
- The acetyl group may mimic the trifluoromethyl substitution in PD 81,723, which is critical for adenosine receptor modulation .
- Position 6 Substituents : The isopropyl group in the target compound and ’s analog may improve lipophilicity and membrane permeability compared to smaller alkyl groups. highlights that bulky substituents at this position correlate with enhanced antiplatelet activity .
- Carboxamide vs. Ester : The carboxamide in the target compound likely offers superior hydrolytic stability compared to the ethyl ester in ’s analog, which may undergo esterase-mediated cleavage in vivo .
Bioactivity Trends
- Adenosine Receptor Modulation: demonstrates that 2-amino-3-benzoylthiophenes with electron-withdrawing groups (e.g., trifluoromethyl) exhibit dual allosteric enhancement and competitive antagonism at A1 receptors.
- Antiplatelet Activity: identifies thienopyridine derivatives with substituted benzamido groups as potent ADP receptor antagonists. Compound C1, a structural analog, outperformed ticlopidine, implying that the target compound’s 4-acetylbenzamido group may similarly enhance platelet inhibition .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs.
Q & A
Q. What analytical methods address hygroscopicity challenges in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
